Cyclohexa-1,2-diene
CAS No.: 14847-23-5
Cat. No.: VC20955762
Molecular Formula: C6H8
Molecular Weight: 80.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14847-23-5 |
---|---|
Molecular Formula | C6H8 |
Molecular Weight | 80.13 g/mol |
Standard InChI | InChI=1S/C6H8/c1-2-4-6-5-3-1/h1,5H,2,4,6H2 |
Standard InChI Key | NMGSDTSOSIPXTN-UHFFFAOYSA-N |
SMILES | C1CC=C=CC1 |
Canonical SMILES | C1CC=C=CC1 |
Introduction
Structural Characteristics and Basic Properties
Cyclohexa-1,2-diene is an organic compound with the molecular formula C6H8 and a molecular weight of 80.13 g/mol. It belongs to the class of cyclohexadienes but specifically features adjacent double bonds forming an allenic system within a six-membered ring structure . This compound is classified as both a cyclohexadiene and a member of the allene family, with its unique position of double bonds contributing to its distinctive chemical behavior and reactivity profiles.
The compound is registered in chemical databases with specific identifiers that facilitate its research and documentation. Its PubChem CID is 34700, and it has been assigned the CAS registry number 14847-23-5 . These identification systems allow researchers to track and access information about this compound across various scientific databases and literature resources.
Nomenclature and Synonyms
Several chemical naming conventions are used to refer to this compound in scientific literature. The most common synonyms include:
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Cyclohexa-1,2-diene (IUPAC preferred name)
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1,2-cyclohexadiene
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4-cyclohexadiene
The consistent use of proper nomenclature is essential for accurate scientific communication and database searches related to this compound.
Molecular Structure and Electronic Properties
Cyclohexa-1,2-diene possesses a distinctive molecular structure that significantly influences its chemical behavior. The compound features an allenic moiety incorporated into a six-membered ring, creating substantial ring strain due to geometric constraints.
Electronic Structure Analysis
Computational studies have provided valuable insights into the electronic structure of cyclohexa-1,2-diene. Previous investigations have compared the electronic properties of cyclic allenes like cyclohexa-1,2-diene with their linear counterparts. These studies reveal significant differences in the π-molecular orbital arrangements, which directly impact reactivity patterns .
Unlike linear allenes, the π-molecular orbitals of cyclohexa-1,2-diene are distorted due to ring constraints. This distortion affects the energies and spatial distributions of frontier molecular orbitals (HOMO and LUMO), which play crucial roles in determining reaction pathways and selectivities.
The following table summarizes key molecular and electronic properties of cyclohexa-1,2-diene:
Property | Value/Description |
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Molecular Formula | C6H8 |
Molecular Weight | 80.13 g/mol |
CAS Number | 14847-23-5 |
Chemical Class | Cyclohexadiene, Allene |
Hybridization at C2 | sp |
Structure Type | Strained cyclic allene |
Creation Date in PubChem | August 8, 2005 |
Last Modified Date | April 5, 2025 |
Reactivity Profile and Chemical Behavior
The strained nature of cyclohexa-1,2-diene imparts high reactivity to the molecule, making it valuable in various organic transformations. The molecule's reactivity is primarily governed by the strain release that occurs during reactions and the unique electronic distribution across its allenic system.
Orbital Interaction Analysis
Molecular orbital analysis reveals that secondary orbital interactions play a crucial role in stabilizing the endo approach of dienes to cyclohexa-1,2-diene. Specifically, there is significant orbital overlap between the HOMO at C3' of the approaching diene and the LUMO at C3 of the cyclic allene . These secondary orbital interactions provide additional stabilization to the endo transition state, contributing to the observed stereoselectivity.
Electrostatic potential mapping also indicates that the exo approach is destabilized by repulsive interactions that are minimized in the endo approach. For instance, research has identified a repulsive H2'-H3 interaction in the exo transition state that is significantly reduced in the endo configuration .
Synthetic Applications and Significance
The unique reactivity profile of cyclohexa-1,2-diene makes it a valuable building block in organic synthesis, particularly for constructing complex molecular frameworks with defined stereochemistry.
Stereoselective Synthesis
The high endo-selectivity observed in Diels-Alder reactions of cyclohexa-1,2-diene can be leveraged to create stereospecific products that might be challenging to access through other synthetic routes. This property is particularly valuable in the synthesis of natural products and pharmaceutically relevant compounds where stereochemical control is crucial.
Research Significance
The study of cyclohexa-1,2-diene extends beyond its synthetic utility. It serves as a model system for understanding fundamental concepts in organic chemistry, including:
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Strain effects in cyclic systems
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The influence of geometric constraints on reactivity
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Stereoelectronic effects in cycloaddition reactions
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The interplay between various factors determining stereoselectivity
Comparative Analysis with Other Cyclohexadienes
To better understand the unique properties of cyclohexa-1,2-diene, it is instructive to compare it with its structural isomers, particularly cyclohexa-1,3-diene and cyclohexa-1,4-diene.
Structural Comparison
While all three compounds share the same molecular formula (C6H8), they differ significantly in the position of their double bonds, which dramatically affects their chemical behavior and physical properties.
Property | Cyclohexa-1,2-diene | Cyclohexa-1,3-diene | Cyclohexa-1,4-diene |
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Double Bond Arrangement | Adjacent (allenic) | Conjugated | Non-conjugated |
Ring Strain | High | Moderate | Moderate |
Stability | Lower due to strain | Higher than 1,2-isomer | Similar to 1,3-isomer |
Reactivity Pattern | Dienophile in Diels-Alder | Diene in Diels-Alder | Less reactive in cycloadditions |
Natural Occurrence | Rare | Motif is common in bioactive compounds | More common than other isomers |
Reactivity Differences
The reactivity patterns of these isomers differ markedly. While cyclohexa-1,3-diene typically acts as a diene in Diels-Alder reactions due to its conjugated system, cyclohexa-1,2-diene more commonly functions as a dienophile because of its strained allenic structure . This fundamental difference opens up distinct synthetic pathways for each isomer.
Cyclohexa-1,3-diene undergoes exothermic conversion to benzene with the release of hydrogen, with an enthalpy change (ΔH) of approximately -26.5 kJ/mol in the gas phase . In contrast, cyclohexa-1,2-diene typically undergoes different reaction pathways due to its higher strain energy and unique electronic structure.
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